molecular formula C6H6INO B1280279 4-Amino-3-iodophenol CAS No. 66416-73-7

4-Amino-3-iodophenol

Cat. No. B1280279
CAS RN: 66416-73-7
M. Wt: 235.02 g/mol
InChI Key: LVXHSULEIVXXMO-UHFFFAOYSA-N
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Description

4-Amino-3-iodophenol is a derivative of aminophenol, which is a compound where an amino group is attached to a phenol molecule. The specific structure of 4-amino-3-iodophenol includes an iodine substituent, which significantly affects its chemical and physical properties. Although the provided papers do not directly discuss 4-amino-3-iodophenol, they provide insights into the properties and reactions of related aminophenol derivatives, which can be extrapolated to understand the behavior of 4-amino-3-iodophenol.

Synthesis Analysis

The synthesis of aminophenol derivatives is a topic of interest due to their potential applications in various fields, including medicine and materials science. For instance, the synthesis of 4-aminophenol derivatives with various substituents has been reported, where these compounds were characterized using techniques such as FT-IR, NMR, and elemental analyses . Similarly, the synthesis of ethyl-2-(4-aminophenoxy)acetate, a building synthon for hypoglycemic agents, was achieved through alkylation followed by selective reduction . These methods could potentially be adapted for the synthesis of 4-amino-3-iodophenol by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of aminophenol derivatives is crucial for their biological activity and interaction with other molecules. X-ray crystallography has been used to determine the structures of various aminophenol derivatives . The crystal structures of these compounds often reveal intermolecular hydrogen bonding, which stabilizes their structures. For 4-amino-3-iodophenol, similar techniques could be employed to elucidate its structure, and the presence of the iodine atom is likely to influence its crystal packing and intermolecular interactions.

Chemical Reactions Analysis

Aminophenol derivatives can participate in a variety of chemical reactions. For example, they can be used to synthesize Schiff bases, which have shown broad-spectrum antimicrobial and antidiabetic activities . The presence of the amino group allows for reactions with aldehydes or ketones to form imines. The iodine substituent in 4-amino-3-iodophenol could also undergo electrophilic substitution reactions or serve as a handle for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of aminophenol derivatives are influenced by their functional groups. For instance, the solubility, melting point, and reactivity can vary significantly. The synthesized aminophenol derivatives have shown significant inhibition of enzymes like amylase and glucosidase, indicating their potential as antidiabetic agents . The iodine atom in 4-amino-3-iodophenol would contribute to its unique properties, such as higher molecular weight and potential radioactivity, which could be useful in medical imaging applications.

Scientific Research Applications

Noncovalent Interaction Analysis

4-Amino-3-iodophenol has been used as a model compound in computational studies to understand the behavior of noncovalent interactions. These studies, like the one by Saha and Sastry (2015), focus on understanding how various noncovalent interactions such as hydrogen bonds, halogen bonds, and metal ion-lone pair interactions influence each other in complex molecular systems (S. Saha & G. N. Sastry, 2015).

Enhancer for Luminol-Based Assays

Leong and Fox (1988) explored the application of 4-iodophenol, a related compound, as a signal enhancer for luminol-based immunodot and Western blotting assays. This study highlights the potential of iodophenols in improving the sensitivity and efficiency of biochemical detection methods (M. M. Leong & G. R. Fox, 1988).

Palladium-Catalyzed Chemoselective Carbonylation

Tongyu Xu and H. Alper (2014) investigated the palladium-catalyzed chemoselective carbonylation of aminophenols with iodoarenes. This research demonstrates the potential of 4-Amino-3-iodophenol in organic synthesis, particularly in the formation of esters and amides under different conditions (Tongyu Xu & H. Alper, 2014).

Protein Structure Determination

Xie et al. (2004) utilized p-iodo-L-phenylalanine, a derivative of iodophenol, to genetically encode unnatural amino acids in proteins. This method significantly aids in protein structure determination, illustrating another critical application of iodophenol compounds in molecular biology and genetics (J. Xie et al., 2004).

Chemiluminescence in Analytical Chemistry

Iodophenol compounds, including 4-Amino-3-iodophenol, have been studied for their role in enhancing chemiluminescence in various analytical chemistry applications. For instance, Yu et al. (2016) demonstrated how iodophenol blue can enhance the chemiluminescence of the luminol-H2O2 system, which is crucial for detecting hydrogen peroxide and glucose (D. Yu et al., 2016).

Electrocatalytic and Sensing Applications

Recent research by Li et al. (2020) on nanoporous gold-coated carbon fiber paper modified with Pd@CeO2 composite for the detection of 4-Aminophenol highlights its role in developing sensitive and efficient electrocatalytic sensors (Gang Li et al., 2020).

Safety And Hazards

The compound is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-amino-3-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO/c7-5-3-4(9)1-2-6(5)8/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXHSULEIVXXMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40457296
Record name 4-Amino-3-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-iodophenol

CAS RN

66416-73-7
Record name 4-Amino-3-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3-iodophenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
E Abdellah, B Lahboub, G Appendino - Journal of Advanced …, 2014 - sciensage.info
… Then compound (6) was deprotected by treatment of its solution in dichloromethane with trifluoroacetic acid to give 4amino-3-iodophenol (7) which was finally reacted with acetic …
Number of citations: 3 sciensage.info
HG Bray, SP James, WV Thorpe - Biochemical Journal, 1958 - ncbi.nlm.nih.gov
METHODS Animals, diet and dosage. Doe rabbits (2-3 kg. body wt.) were maintained as described by Bray, Ryman & Thorpe (1947). Compounds were administered by stomach tube …
Number of citations: 22 www.ncbi.nlm.nih.gov
GK Jana, S Sinha - Tetrahedron, 2012 - Elsevier
… Methyl iodide was added (0.98 mL, 15.7 mmol) to 4-amino-3-iodophenol (3.71 g, 15.8 mmol) in DMF (70 mL) in the presence of Cs 2 CO 3 (13.45 g, 41.3 mmol). The reaction was left at …
Number of citations: 42 www.sciencedirect.com
LR Smith, N Mahoney, RJ Molyneux - Journal of natural products, 2003 - ACS Publications
… 4-Amino-3-iodophenol (13). This compound was prepared by the method of Kvalnes, 17 … 4-Amino-3-iodophenol (5.12 g; 21.8 mmol) was dissolved in concentrated H 2 SO 4 (38 mL) …
Number of citations: 57 pubs.acs.org
DL Moody, M Dyba, T Kosakowska-Cholody… - Bioorganic & medicinal …, 2007 - Elsevier
… Methyl iodide was added (0.98 ml, 15.7 mmol) to 4-amino-3-iodophenol (3.905 g, 16.6 mmol) in 109 ml DMF in the presence of CsCO 3 (13.45 g, 41.3 mmol). The reaction was left at …
Number of citations: 33 www.sciencedirect.com
DB Kimball, TJR Weakley… - The Journal of Organic …, 2002 - ACS Publications
… To a mixture of 4-amino-3-iodophenol 12 (1.8 g, 7.7 mmol) and Cs 2 CO 3 (6.2 g, 19 mmol) … , R f = 0.4) gave 43 (2.22 g, 87% from 4-amino-3-iodophenol) as a tan oil: 1 H NMR (CDCl 3 ) …
Number of citations: 104 pubs.acs.org
L Junk, U Kazmaier - The Journal of Organic Chemistry, 2019 - ACS Publications
… (20) Stille coupling with O-benzyl-protected 4-amino-3-iodophenol E provided the corresponding aniline derivative (10a). Azidation with tBuONO and TMSN 3 gave rise to azide 11a, …
Number of citations: 16 pubs.acs.org
TG Back, RJ Bethell, M Parvez… - The Journal of Organic …, 2001 - ACS Publications
… 4-Amino-3-iodophenol was treated with benzyl chloroformate under standard conditions 25 to afford the corresponding Cbz derivative in 93% yield: mp 143−144 C; IR (film) 3350, 1698, …
Number of citations: 34 pubs.acs.org
CE Castro, EJ Gaughan, DC Owsley - The Journal of Organic …, 1966 - ACS Publications
… By procedure A, 2.35 g (0.01 mole) of 4-amino-3-iodophenol and 1.65 g (0.01 mole) of cuprous phenylacetylide in 50 ml of DMF afforded 1.2 g (0.00575 mole, 57%) of benzene-…
Number of citations: 468 pubs.acs.org
MJ Plunkett - 1996 - search.proquest.com
The synthesis and screening of compound libraries is an effective method to find ligands and inhibitors for receptors and enzymes, respectively. This dissertation describes the …
Number of citations: 0 search.proquest.com

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